molecular formula C22H21N3O B10994799 3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

Cat. No.: B10994799
M. Wt: 343.4 g/mol
InChI Key: GPOGTRLKJKSKHK-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is a complex organic compound that features both an indole and a beta-carboline moiety These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the indole and beta-carboline precursors, which are then linked through a series of condensation and cyclization reactions.

  • Step 1: Formation of the Indole Derivative

      Reagents: Indole, acyl chloride

      Conditions: Acidic or basic catalyst, solvent (e.g., dichloromethane)

      Reaction: Friedel-Crafts acylation to introduce the propanone group.

  • Step 2: Formation of the Beta-Carboline Derivative

      Reagents: Tryptamine, aldehyde

      Conditions: Acidic catalyst, reflux

      Reaction: Pictet-Spengler reaction to form the tetrahydro-beta-carboline ring.

  • Step 3: Coupling of Indole and Beta-Carboline Derivatives

      Reagents: Indole derivative, beta-carboline derivative

      Conditions: Coupling agent (e.g., EDC, DCC), solvent (e.g., DMF)

      Reaction: Amide bond formation to link the two moieties.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline rings.

      Reagents: Oxidizing agents (e.g., KMnO₄, H₂O₂)

      Conditions: Aqueous or organic solvents, controlled temperature

  • Reduction: Reduction reactions can target the carbonyl group or the nitrogen atoms in the rings.

      Reagents: Reducing agents (e.g., NaBH₄, LiAlH₄)

      Conditions: Solvent (e.g., ethanol, THF), ambient or low temperature

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or beta-carboline rings.

      Reagents: Halogens, nucleophiles (e.g., amines, thiols)

      Conditions: Solvent (e.g., DMSO, acetonitrile), catalyst (e.g., Lewis acids)

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding to neurotransmitter receptors.

Medicine

    Anticancer Agents: Potential use in developing anticancer drugs.

    Neuroprotective Agents: Studied for neuroprotective properties.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Biotechnology: Applications in biotechnological research and development.

Mechanism of Action

The compound’s mechanism of action involves interaction with various molecular targets, including enzymes and receptors. Its indole and beta-carboline moieties allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-propanone: Lacks the beta-carboline moiety, making it less complex.

    1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone: Lacks the indole moiety, affecting its biological activity.

Uniqueness

3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is unique due to the combination of indole and beta-carboline structures, which confer distinct chemical and biological properties. This duality enhances its potential in various scientific and industrial applications.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C22H21N3O/c26-22(10-9-15-13-23-19-7-3-1-5-16(15)19)25-12-11-18-17-6-2-4-8-20(17)24-21(18)14-25/h1-8,13,23-24H,9-12,14H2

InChI Key

GPOGTRLKJKSKHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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